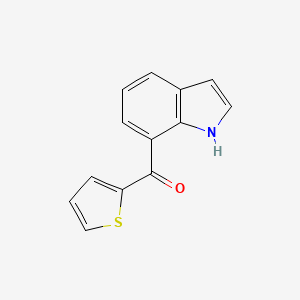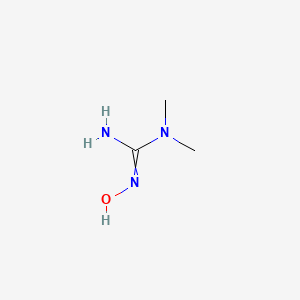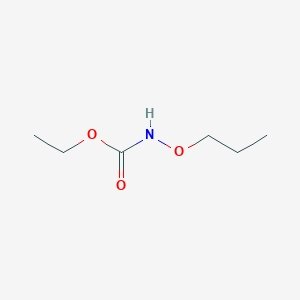![molecular formula C14H22N4O B8501558 N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea](/img/structure/B8501558.png)
N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with N-ethylcarbamimidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including recrystallization or chromatography, are employed to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,6-diethylphenyl)-N’-(N-methylcarbamimidoyl)urea
- N-(2,6-diethylphenyl)-N’-(N-propylcarbamimidoyl)urea
Uniqueness
N-(2,6-diethylphenyl)-N’-(N-ethylcarbamimidoyl)urea is unique due to its specific structural features, such as the presence of ethyl groups on the phenyl ring and the ethylcarbamimidoyl moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
属性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
1-(2,6-diethylphenyl)-3-(N'-ethylcarbamimidoyl)urea |
InChI |
InChI=1S/C14H22N4O/c1-4-10-8-7-9-11(5-2)12(10)17-14(19)18-13(15)16-6-3/h7-9H,4-6H2,1-3H3,(H4,15,16,17,18,19) |
InChI 键 |
VHGRQUGTHVVVTE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC(=NCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine,1-[2,3'-bipyridin]-6'-yl-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8501475.png)




![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B8501520.png)
![5-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8501523.png)







